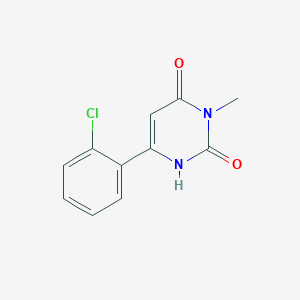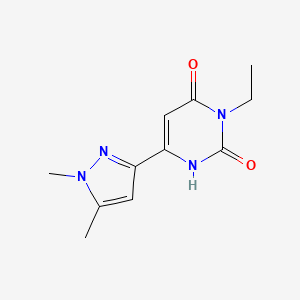![molecular formula C12H17FN2O2 B1491761 3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline CAS No. 221199-05-9](/img/structure/B1491761.png)
3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline
Overview
Description
“3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline” is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol. It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7 (11)6-8 (9)10/h2-3,6H,4-5,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 240.27 g/mol. The IUPAC name for this compound is 3-fluoro-4-(2-methoxyethoxy)aniline .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to 3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline have been synthesized and evaluated for their antimicrobial properties. For instance, Schiff’s bases, azetidinones, and thiazolidinones derivatives have shown excellent to good antibacterial activity against reference strains, highlighting the potential of these compounds in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Kinase Inhibition
3-Fluoro-4-substituted anilines have been investigated for their inhibitory activity against specific kinases. Docking and quantitative structure–activity relationship studies, including compounds similar to the one , have been performed to understand their molecular interactions and to predict their biological activities. These studies are crucial in the design of kinase inhibitors for cancer therapy and other diseases (Caballero et al., 2011).
Nicotinic Acetylcholine Receptor Imaging
In the context of neurology, derivatives of 3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline have been explored as radioligands for imaging nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET). This application is significant for studying neurological diseases and assessing the efficacy of drugs targeting nAChRs (Doll et al., 1999).
Herbicidal Activity
The chemical space around 3-Fluoro-4-substituted anilines includes potential for developing new herbicidal compounds. Novel N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, utilizing 4-fluoro-aniline as a starting material, demonstrated significant herbicidal activity against various dicotyledonous weeds, illustrating the versatility of these compounds beyond medicinal applications (Wu et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-16-4-5-17-10-7-15(8-10)12-3-2-9(14)6-11(12)13/h2-3,6,10H,4-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUHFLSMRMLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CN(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491681.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)

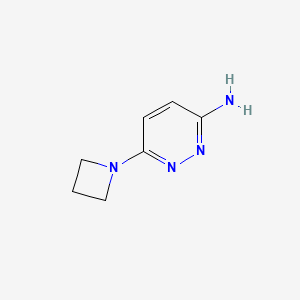
![6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1491690.png)
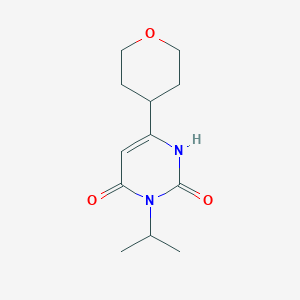
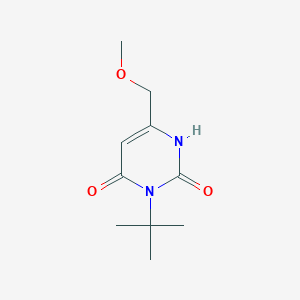
![4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine](/img/structure/B1491695.png)

